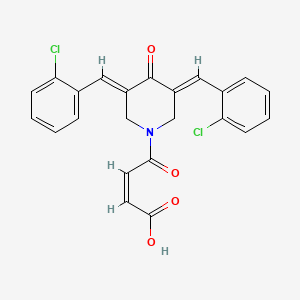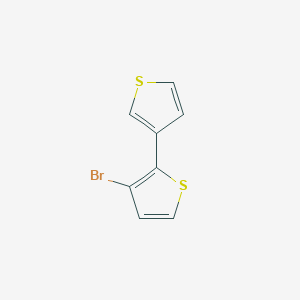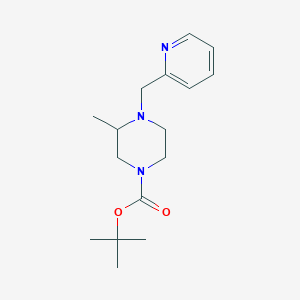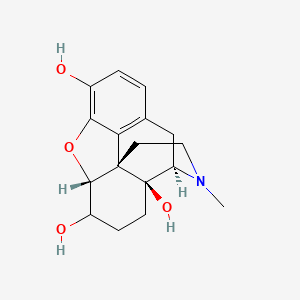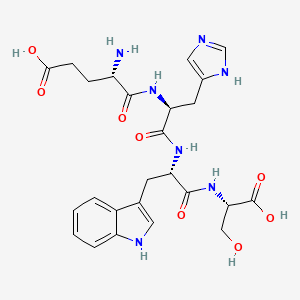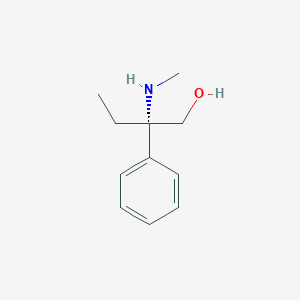
2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-トリメチル-1H-ピロール-3-カルボン酸は、分子式C8H11NO2の有機化合物です。ピロール誘導体であり、ピロール環の2位、4位、5位に3つのメチル基が結合し、3位にカルボン酸基が結合しているのが特徴です。
2. 製法
合成経路と反応条件: 2,4,5-トリメチル-1H-ピロール-3-カルボン酸の合成には、通常、適切な前駆体を制御された条件下で環化させることが含まれます。一般的な方法には、2,4,5-トリメチルピロールと適切なカルボキシル化剤との反応があります。反応条件では、目的の生成物が生成されるように、触媒と特定の温度範囲が必要となる場合が多いです。
工業的生産方法: 工業規模では、2,4,5-トリメチル-1H-ピロール-3-カルボン酸の製造は、より効率的でスケーラブルなプロセスを使用することがあります。これらの方法は、通常、収率と純度を最大限に高めるために、連続フロー反応器と最適化された反応条件を使用します。高純度製品を得るために、結晶化やクロマトグラフィーなどの高度な精製技術を使用することも一般的です。
反応の種類:
酸化: 2,4,5-トリメチル-1H-ピロール-3-カルボン酸は酸化反応を起こす可能性があり、通常、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。これらの反応により、さまざまな酸化された誘導体が生成される可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたピロール誘導体が生成されます。
置換: この化合物は、ピロール環の官能基が他の基に置換される置換反応に参加することができます。一般的な試薬には、ハロゲンと求核剤があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素;通常、水溶液または有機溶媒中で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム;通常、無水条件で行われます。
置換: ハロゲン(例:塩素、臭素)、求核剤(例:アミン、アルコール);通常、触媒または特定の反応条件が必要です。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によりカルボキシル化またはヒドロキシル化された誘導体が生成される可能性がある一方、還元により化合物のさまざまな水素化形が生成される可能性があります。
4. 科学研究への応用
2,4,5-トリメチル-1H-ピロール-3-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。さまざまなヘテロ環式化合物の前駆体として役立ちます。
生物学: 抗菌性や抗炎症性など、潜在的な生物活性について調査されています。
医学: 特に新しい薬剤や医薬品の開発における、潜在的な治療用途について検討されています。
工業: 染料や顔料など、特殊化学薬品や材料の生産に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethylpyrrole with a suitable carboxylating agent. The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); often requires a catalyst or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound.
科学的研究の応用
2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用機序
2,4,5-トリメチル-1H-ピロール-3-カルボン酸が効果を発揮する機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、その活性を調節する場合があります。含まれる経路には、シグナル伝達、代謝プロセス、遺伝子発現調節などがあります。
類似の化合物:
- 2,5-ジメチル-1H-ピロール-3-カルボン酸
- 2,4-ジメチル-1H-ピロール-3-カルボン酸
- 2-メチル-1H-ピロール-3-カルボン酸
比較: これらの類似の化合物と比較して、2,4,5-トリメチル-1H-ピロール-3-カルボン酸は、3つのメチル基の存在によりユニークです。これにより、その化学反応性と生物活性が影響を受ける可能性があります。追加のメチル基は、その安定性を高め、他の分子との相互作用を変更する可能性があり、特定の研究用途に役立つ化合物になります。
類似化合物との比較
- 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
- 2-Methyl-1H-pyrrole-3-carboxylic acid
Comparison: Compared to these similar compounds, 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups may enhance its stability and alter its interaction with other molecules, making it a valuable compound for specific research applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-4-5(2)9-6(3)7(4)8(10)11/h9H,1-3H3,(H,10,11) |
InChIキー |
DYIFXZWICBFBHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


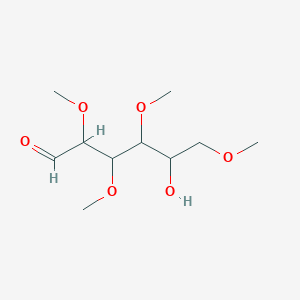


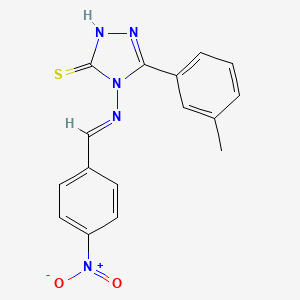
![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)
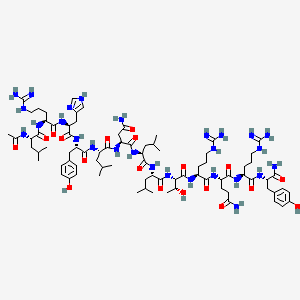
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)

